molecular formula C13H11BrN2O3 B5853632 N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5853632
M. Wt: 323.14 g/mol
InChI Key: MXWCTBXURBGUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 works by inhibiting the activity of the BCL6 transcription factor, which is known to play a critical role in the development and progression of various types of cancer.

Scientific Research Applications

N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been shown to be effective in inhibiting the growth and survival of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Mechanism of Action

N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide works by inhibiting the activity of the BCL6 transcription factor, which is known to play a critical role in the development and progression of various types of cancer. BCL6 is a transcriptional repressor that regulates the expression of genes involved in cell cycle progression, apoptosis, and DNA damage response. By inhibiting the activity of BCL6, N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have several biochemical and physiological effects on cancer cells. In particular, N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of BCL6. N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide is its specificity for the BCL6 transcription factor, which makes it a promising candidate for cancer treatment. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been shown to have minimal toxicity in normal cells, which is an important consideration for cancer treatment. However, one of the limitations of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide is its relatively low potency, which may limit its effectiveness in cancer treatment.

Future Directions

There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide. One area of research is the development of more potent analogs of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide that can be used for cancer treatment. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide. Additionally, further studies are needed to determine the long-term safety and efficacy of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide in cancer treatment.

Synthesis Methods

The synthesis of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 5-bromo-2-furancarboxylic acid to form 5-bromo-2-furoyl chloride. The resulting compound is then reacted with 3-methylbenzene-1-carboximidamide to form N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-8-3-2-4-9(7-8)12(15)16-19-13(17)10-5-6-11(14)18-10/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWCTBXURBGUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide

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